molecular formula C15H12N2 B12595274 4-[(E)-(1-Phenylethylidene)amino]benzonitrile CAS No. 611168-90-2

4-[(E)-(1-Phenylethylidene)amino]benzonitrile

Cat. No.: B12595274
CAS No.: 611168-90-2
M. Wt: 220.27 g/mol
InChI Key: BOIJSYJWLLZBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(1-Phenylethylidene)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a phenylethylideneamino group attached to the benzene ring, which also bears a nitrile group. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of a solvent such as paraxylene and a catalyst like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The reaction is carried out at elevated temperatures, around 120°C, for a duration of 2 hours .

Industrial Production Methods

In industrial settings, the production of benzonitriles often involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures, typically between 400 to 450°C . The resulting product is then purified to obtain the desired benzonitrile compound.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(1-Phenylethylidene)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Oximes or amides.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-(1-Phenylethylidene)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which are useful in catalysis and material science . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(1-Phenylethylidene)amino]benzonitrile is unique due to the presence of the phenylethylideneamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Biological Activity

4-[(E)-(1-Phenylethylidene)amino]benzonitrile, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound features a phenylethylidene moiety linked to an amino group and a benzonitrile, which contributes to its biological activity. The structural formula can be represented as follows:

C16H16N2\text{C}_{16}\text{H}_{16}\text{N}_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound showed moderate to significant activity against various bacterial and fungal strains. The effectiveness was correlated with the lipophilicity of the compounds, suggesting that modifications to the structure could enhance their antimicrobial efficacy.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
C. albicans12

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. It has been observed to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase .

Case Study: In Vitro Anticancer Activity
In a controlled study, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability:

Table 2: Anticancer Activity on Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis induction
A54930Cell cycle arrest (G2/M phase)

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer progression. Additionally, its structural similarity to known inhibitors allows for potential interactions with DNA and RNA synthesis pathways, further elucidating its anticancer effects .

Properties

CAS No.

611168-90-2

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(1-phenylethylideneamino)benzonitrile

InChI

InChI=1S/C15H12N2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10H,1H3

InChI Key

BOIJSYJWLLZBIN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)C#N)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.